molecular formula C9H7F4NO3 B1220333 2,3,5,6-Tetrafluorotyrosine CAS No. 18933-45-4

2,3,5,6-Tetrafluorotyrosine

Cat. No.: B1220333
CAS No.: 18933-45-4
M. Wt: 253.15 g/mol
InChI Key: KFUSMUNGVKVABM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of four hydrogen atoms with fluorine atoms at the 2, 3, 5, and 6 positions on the benzene ring. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves the fluorination of tyrosine derivatives. One common method includes the use of selective fluorinating agents such as xenon difluoride or sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available tyrosine. The process includes protection of functional groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to achieve high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorotyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form fluorinated phenylalanine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of tetrafluoroquinones.

    Reduction: Formation of tetrafluorophenylalanine.

    Substitution: Formation of various substituted tyrosine derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluorotyrosine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorotyrosine involves its incorporation into biological molecules, where the presence of fluorine atoms can alter the molecule’s reactivity and interactions. The fluorine atoms can influence hydrogen bonding, hydrophobic interactions, and the overall stability of the molecule. This makes it a valuable tool for studying molecular interactions and designing novel therapeutics.

Comparison with Similar Compounds

    3-Fluorotyrosine: A single fluorine substitution at the 3 position.

    2,3,5,6-Tetrafluoroanisole: A fluorinated anisole derivative with similar fluorination patterns.

    2,3,5,6-Tetrafluorophenylalanine: A fluorinated derivative of phenylalanine.

Uniqueness: 2,3,5,6-Tetrafluorotyrosine is unique due to its multiple fluorine substitutions, which significantly alter its chemical properties compared to other fluorinated tyrosine derivatives. This makes it particularly useful for studying the effects of extensive fluorination on biological molecules and for applications requiring high chemical stability and reactivity.

Properties

IUPAC Name

2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSMUNGVKVABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18933-45-4
Record name 2,3,5,6-Tetrafluorotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18933-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC96318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,3,5,6-Tetrafluorotyrosine used as a phosphotyrosine surrogate in studying SH2 domain binding?

A1: SH2 domains are protein domains that recognize and bind to phosphorylated tyrosine residues, playing crucial roles in signal transduction pathways. Studying these interactions often requires stable analogs of phosphotyrosine. This compound serves as a non-hydrolyzable phosphotyrosine mimic. This means it resists enzymatic removal of the phosphate group, which can occur with natural phosphotyrosine, offering increased stability in assays and facilitating the study of transient interactions.

Q2: What can the provided research abstracts tell us about the findings related to this compound and SH2 domain binding?

A2: While the abstracts themselves do not provide specific results, they highlight the research objective: identifying binding motifs for the p56lck SH2 domain using peptide libraries containing this compound. [, ] This suggests the researchers aimed to determine the preferred amino acid sequences surrounding the this compound for optimal binding to the p56lck SH2 domain. By analyzing the binding affinities of different peptide sequences containing the surrogate, they could gain insights into the molecular recognition mechanisms of this specific SH2 domain.

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